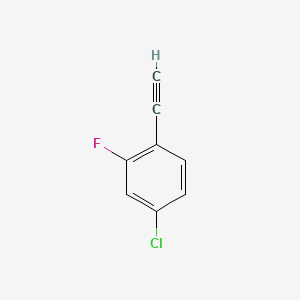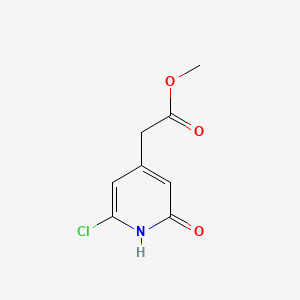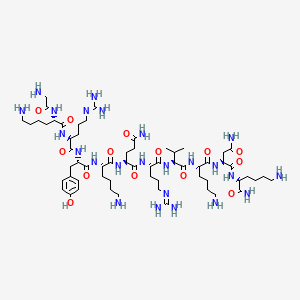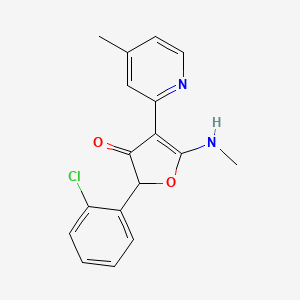
Ala-Ala-Phe-clorometilcetona tfa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- AAF-CMK, también conocido como N-Ala-Ala-Phe-CMK o Inhibidor de la Tripeptidil Peptidasa II, es un compuesto utilizado en la investigación bioquímica.
- Su estructura química consiste en L-alanil-N-[(1S)-3-cloro-2-oxo-1-(fenilmetil)propil]-L-alaninamida, con una sal mono (trifluoroacetato) .
- AAF-CMK es un inhibidor irreversible de la tripeptidil peptidasa II (TPPII), una serina peptidasa que elimina los tripéptidos del extremo NH2 libre de los oligopeptidos .
Aplicaciones Científicas De Investigación
Bioquímica: AAF-CMK es valioso para estudiar procesos proteolíticos, especialmente la actividad de TPPII .
Medicina: Aunque no se utiliza directamente en entornos clínicos, la comprensión de la inhibición de TPPII puede tener implicaciones para el desarrollo de fármacos.
Industria: Las aplicaciones industriales de AAF-CMK son limitadas, principalmente debido a su función especializada en la investigación.
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
Ala-ala-phe-chloromethylketone trifluoroacetate interacts with enzymes such as tripeptidyl peptidase II. This interaction is characterized by the compound’s ability to inhibit the enzyme, thereby affecting the enzyme’s function in protein degradation.
Cellular Effects
The effects of Ala-ala-phe-chloromethylketone trifluoroacetate on cells are primarily related to its role as a protease inhibitor. By inhibiting the activity of tripeptidyl peptidase II, it can influence cellular processes related to protein degradation.
Molecular Mechanism
The molecular mechanism of action of Ala-ala-phe-chloromethylketone trifluoroacetate involves its binding to the active site of the enzyme tripeptidyl peptidase II. This binding inhibits the enzyme’s activity, preventing it from carrying out its role in protein degradation.
Métodos De Preparación
- Las rutas sintéticas para AAF-CMK no están ampliamente documentadas, pero está comúnmente disponible para fines de investigación.
- Los métodos de producción industrial no están bien establecidos debido a su uso especializado en la investigación.
Análisis De Reacciones Químicas
- AAF-CMK no interfiere significativamente con la actividad similar a la quimotripsina del proteosoma .
- También inhibe la hidrolasa de bleomicina y la aminopeptidasa sensible a la puromicina .
- Es probable que el compuesto se someta a reacciones de hidrólisis debido a su estructura similar a un péptido.
Comparación Con Compuestos Similares
- AAF-CMK es único debido a su inhibición específica de TPPII.
- Los compuestos similares incluyen otros inhibidores de proteasas, pero ninguno coincide exactamente con su mecanismo de acción.
Propiedades
Número CAS |
184901-82-4 |
|---|---|
Fórmula molecular |
C18H23ClF3N3O5 |
Peso molecular |
453.8 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]propanoyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H22ClN3O3.C2HF3O2/c1-10(18)15(22)20-16(23)11(2)19-13(14(21)9-17)8-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13,19H,8-9,18H2,1-2H3,(H,20,22,23);(H,6,7)/t10-,11-,13-;/m0./s1 |
Clave InChI |
BBKRCKQWYZACFI-SQRKDXEHSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |
SMILES isomérico |
C[C@@H](C(=O)NC(=O)[C@H](C)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C(=O)NC(=O)C(C)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |
Apariencia |
Assay:≥95%A crystalline solid |
Sinónimos |
N-Ala-Ala-Phe-CMK; Tripeptidyl Peptidase Inhibitor II |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4AS,9aR)-1-methyl-2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b]pyrazine](/img/structure/B574085.png)

![(3AS,6aR)-2-isopropylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B574089.png)
![8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B574092.png)


![Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B574095.png)


![3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one](/img/structure/B574102.png)


